3-(6-Bromo-pyridin-2-yl)-1H-indole: Chemical Properties, Synthesis, and Applications in Advanced Drug Discovery
3-(6-Bromo-pyridin-2-yl)-1H-indole: Chemical Properties, Synthesis, and Applications in Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry and materials science, bifunctional heterocyclic scaffolds are highly sought after for their ability to rapidly generate diverse chemical libraries. 3-(6-Bromo-pyridin-2-yl)-1H-indole (CAS: 1146080-40-1) represents a privileged building block that elegantly marries the electron-rich, hydrogen-bond-donating properties of an indole core with the electron-deficient, highly reactive profile of a bromopyridine moiety.
As a Senior Application Scientist, I frequently deploy this specific scaffold in the design of kinase inhibitors. The indole N-H serves as an ideal hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen acts as a complementary hydrogen bond acceptor. Crucially, the bromine atom at the 6-position of the pyridine ring provides a highly activated handle for late-stage transition-metal-catalyzed cross-coupling, allowing researchers to probe the solvent-exposed regions or selectivity pockets of target proteins.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of 3-(6-Bromo-pyridin-2-yl)-1H-indole is critical for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes key parameters essential for drug design .
| Property | Value | Implication for Research & Development |
| Chemical Formula | C₁₃H₉BrN₂ | Standard bifunctional aryl-heteroaryl framework. |
| Molecular Weight | 273.13 g/mol | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| CAS Registry Number | 1146080-40-1 | Primary identifier for procurement and database indexing. |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | Excellent membrane permeability; highly suitable for CNS-targeted drug discovery . |
| Hydrogen Bond Donors | 1 (Indole N-H) | Critical for interacting with the backbone carbonyls of kinase hinge residues. |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | Interacts with backbone amides in protein binding pockets. |
| Rotatable Bonds | 1 | High rigidity, reducing the entropic penalty upon target binding. |
Structural and Reactivity Analysis: The Causality of Reactivity
The synthetic utility of 3-(6-Bromo-pyridin-2-yl)-1H-indole stems from the stark electronic contrast between its two conjugated ring systems:
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The Indole Core (Nucleophilic/Electron-Rich): Natively, the C3 position of indole is the most nucleophilic site. In this molecule, C3 is already substituted, shifting the reactive focus to the N1 position. Under basic conditions, the indole N-H can be deprotonated to form an indolide anion, which readily undergoes N-alkylation or N-arylation.
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The Bromopyridine Core (Electrophilic/Electron-Deficient): The pyridine ring is electronically deficient due to the electronegative nitrogen atom. This effect is maximized at the ortho and para positions. Consequently, the C-Br bond at the 6-position is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the molecule an exceptional electrophile for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Synthetic Methodologies
To synthesize 3-(6-Bromo-pyridin-2-yl)-1H-indole from commercially available starting materials, a regioselective Suzuki-Miyaura cross-coupling is the standard approach.
Figure 1: Two-step synthetic workflow for 3-(6-Bromo-pyridin-2-yl)-1H-indole.
Protocol 1: Regioselective Synthesis of the Core Scaffold
Mechanistic Rationale & Causality: Why use N-TIPS protection on the indole? The free N-H of an unprotected indole can coordinate with the palladium catalyst, potentially poisoning it or leading to unwanted N-arylation side reactions under basic conditions. The bulky Triisopropylsilyl (TIPS) group provides immense steric shielding, forcing the reaction to occur exclusively at the boronic acid site. Furthermore, why does 2,6-dibromopyridine undergo mono-coupling rather than bis-coupling? The first oxidative addition is rapid due to the electron-withdrawing nature of the pyridine nitrogen. However, once the electron-rich indole ring is attached, it donates electron density into the pyridine system, significantly deactivating the remaining C-Br bond toward a second oxidative addition. This electronic differentiation guarantees high yields of the mono-coupled product .
Step 1: Suzuki-Miyaura Mono-Coupling
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Preparation: In an oven-dried Schlenk flask, combine 2,6-dibromopyridine (1.2 equiv), 1-(triisopropylsilyl)-1H-indol-3-ylboronic acid pinacol ester (1.0 equiv), and K₂CO₃ (2.0 equiv).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) species.
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Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 equiv).
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Reaction: Heat the mixture to 80 °C for 12 hours.
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Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the boronic ester is consumed. The intermediate should display a mass of [M+H]⁺ ≈ 429.1 / 431.1 (1:1 isotopic ratio indicating the presence of one bromine atom).
Step 2: TIPS Deprotection
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Cleavage: Dissolve the crude intermediate in anhydrous THF (0.2 M). Cool to 0 °C.
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Reagent Addition: Dropwise add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv). The strong Si-F bond formation (582 kJ/mol) drives the thermodynamic cleavage of the silyl ether.
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Reaction: Stir at room temperature for 2 hours.
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Self-Validation Checkpoint: Quench with water, extract with EtOAc. LC-MS of the organic layer must show the target mass [M+H]⁺ = 273.0 / 275.0.
Downstream Diversification & Applications
Once synthesized, 3-(6-Bromo-pyridin-2-yl)-1H-indole serves as a central hub for generating vast libraries of bioactive compounds or optoelectronic materials.
Figure 2: Downstream diversification pathways for advanced medicinal chemistry.
Protocol 2: Buchwald-Hartwig Amination for Kinase Inhibitor Libraries
To probe the solvent-exposed region of a kinase, researchers frequently install solubilizing amine groups at the 6-position of the pyridine ring.
Mechanistic Rationale & Causality: We utilize Pd₂(dba)₃ combined with Xantphos as the catalytic system. Xantphos is a bidentate ligand with a wide bite angle (111°), which specifically accelerates the reductive elimination step of the catalytic cycle—often the rate-limiting step in C-N bond formation. Cs₂CO₃ is chosen as the base because it is strong enough to deprotonate the coordinated amine but possesses poor solubility in toluene, keeping the effective basicity low enough to prevent side reactions.
Step-by-Step Procedure:
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Preparation: In a sealed tube, combine 3-(6-Bromo-pyridin-2-yl)-1H-indole (1.0 equiv), the desired primary or secondary amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
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Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv).
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Solvent: Add anhydrous Toluene (0.1 M). Purge the vessel with argon for 10 minutes.
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Reaction: Seal the tube and heat at 100 °C for 16 hours.
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Self-Validation Checkpoint: Filter the crude mixture through a Celite pad. TLC (DCM/MeOH 9:1) should show the complete disappearance of the starting material. LC-MS will confirm the loss of the characteristic 1:1 bromine isotope pattern, replaced by the exact mass of the aminated product.
References
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Tang, J., et al. (2023). Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles. Organic Letters. Retrieved from[Link]
